molecular formula C13H20N2O4 B1408476 N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide CAS No. 1987007-50-0

N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide

Cat. No.: B1408476
CAS No.: 1987007-50-0
M. Wt: 268.31 g/mol
InChI Key: FXQWPFUITRUTKZ-UHFFFAOYSA-N
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Description

“N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the 4-amino-phenyl intermediate, followed by the introduction of the acetamide group and the ethoxy chains. Common reagents used in these reactions include amines, acyl chlorides, and ethylene oxide derivatives. Reaction conditions often involve controlled temperatures, catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve consistent quality and efficiency. Purification methods such as crystallization, distillation, or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide” can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the acetamide group or the ethoxy chains.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its functional groups could enable binding to proteins, nucleic acids, or other biomolecules, making it a candidate for drug discovery or biochemical studies.

Medicine

In medicine, “this compound” could be investigated for its pharmacological properties. Its structure suggests potential activity as an analgesic, anti-inflammatory, or antimicrobial agent.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility makes it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of “N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Amino-phenyl)-acetamide: Lacks the ethoxy chains, making it less hydrophilic.

    N-(4-Nitro-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide:

    N-(4-Amino-phenyl)-2-[2-(2-ethoxy)-ethoxy]-acetamide: Similar structure but with shorter ethoxy chains, affecting its solubility and chemical behavior.

Uniqueness

“N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide” is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of multiple ethoxy chains increases its hydrophilicity, while the amino and acetamide groups provide sites for further chemical modification.

Properties

IUPAC Name

N-(4-aminophenyl)-2-[2-(2-methoxyethoxy)ethoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-17-6-7-18-8-9-19-10-13(16)15-12-4-2-11(14)3-5-12/h2-5H,6-10,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQWPFUITRUTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCC(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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